Tert-butyl 2-carbamoylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-carbamoylpiperazine-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a piperazine ring, which is further substituted with carbamoyl and carboxylate groups. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 2-carbamoylpiperazine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by This compound Given the complexity of biological systems, it is likely that this compound influences multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
The molecular and cellular effects of This compound The compound’s effects will depend on its specific targets and mode of action, as well as the specific biological context in which it is used .
Action Environment
The action, efficacy, and stability of This compound can be influenced by a variety of environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and specific characteristics of the target cells or organisms .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-carbamoylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-carbamoylpiperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-carbamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 2-carbamoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring structure but with a bromoethyl substituent instead of a carbamoyl group.
Tert-butyl 2-carbamoylpiperidine-1-carboxylate: Similar to the title compound but with a piperidine ring instead of a piperazine ring.
Uniqueness
Tert-butyl 2-carbamoylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both carbamoyl and carboxylate groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 2-carbamoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICGPURAVJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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